Cas no 80082-81-1 (Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)-)

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- structure
80082-81-1 structure
상품 이름:Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)-
CAS 번호:80082-81-1
MF:C11H12N2O3
메가와트:220.224582672119
CID:706322
PubChem ID:12834624

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- 화학적 및 물리적 성질

이름 및 식별자

    • Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)-
    • benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
    • Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- (ZCI)
    • Carbamic acid, [(3S)-2-oxo-3-azetidinyl]-, phenylmethyl ester (9CI)
    • Phenylmethyl N-[(3S)-2-oxo-3-azetidinyl]carbamate (ACI)
    • EN300-21003176
    • starbld0009713
    • (S)-3-benzyloxycarbonylamino-2-azetidinone
    • US9321743, URB788
    • SCHEMBL4079431
    • benzyl (S)-(2-oxoazetidin-3-yl)carbamate
    • (S)-3-[[(Phenylmethoxy)carbonyl]amino]-2azetidinone
    • benzyl-N-[(3S)-2-oxoazetidin-3-yl]-carbamate
    • CHEMBL3908062
    • CS-0134501
    • E81655
    • (S)-3-[[(Phenylmethoxy)carbonyl]amino]-2-azetidinone
    • (S)-(2-Oxo-3-azetidinyl)carbamic acid, phenylmethyl ester
    • 80082-81-1
    • (S)-(2-oxo-3-azetidinyl) carbamic acid phenylmethyl ester
    • NQXRQYKIEKLAHI-VIFPVBQESA-N
    • (3S)-3-[[(Phenylmethoxy)carbonyl]amino]-2-azetidinone
    • BDBM223535
    • (S)-Benzyl (2-oxoazetidin-3-yl)carbamate
    • 인치: 1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1
    • InChIKey: NQXRQYKIEKLAHI-VIFPVBQESA-N
    • 미소: N([C@H]1CNC1=O)C(=O)OCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 220.08479225g/mol
  • 동위원소 질량: 220.08479225g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 274
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 67.4Ų
  • 소수점 매개변수 계산 참조값(XlogP): 0.6

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-0134501-250mg
Benzyl (S)-(2-oxoazetidin-3-yl)carbamate
80082-81-1 ≥97.0%
250mg
$327.0 2022-04-01
Chemenu
CM285411-100mg
(S)-Benzyl (2-oxoazetidin-3-yl)carbamate
80082-81-1 95%
100mg
$264 2024-07-23
Enamine
EN300-21003176-0.05g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
0.05g
$1657.0 2023-11-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1205141-100mg
Benzyl (S)-(2-oxoazetidin-3-yl)carbamate
80082-81-1 97%
100mg
¥2382.00 2024-07-28
Enamine
EN300-21003176-0.1g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
0.1g
$1735.0 2023-11-13
Enamine
EN300-21003176-0.5g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
0.5g
$1893.0 2023-11-13
1PlusChem
1P00G93M-100mg
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
100mg
$270.00 2024-04-21
1PlusChem
1P00G93M-250mg
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
250mg
$518.00 2024-04-21
1PlusChem
1P00G93M-1g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
1g
$1243.00 2024-04-21
Enamine
EN300-21003176-2.5g
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
80082-81-1 95%
2.5g
$3865.0 2023-11-13

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Sodium methoxide
참조
Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-sulfonic acid derivatives
Matsuo, Taisuke; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1874-84

합성 방법 2

반응 조건
1.1 Reagents: Carbamic acid, [2-(acetyloxy)-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S… Solvents: Isopropanol ,  Water
참조
A novel preparation of 4-unsubstituted β-lactams
Pfaendler, Hans Rudolf; et al, Heterocycles, 1985, 23(2), 265-72

합성 방법 3

반응 조건
1.1 Reagents: Ozone
2.1 Reagents: Carbamic acid, [2-(acetyloxy)-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S… Solvents: Isopropanol ,  Water
참조
A novel preparation of 4-unsubstituted β-lactams
Pfaendler, Hans Rudolf; et al, Heterocycles, 1985, 23(2), 265-72

합성 방법 4

반응 조건
1.1 Reagents: Lead diacetate Catalysts: Cupric acetate Solvents: Ethyl acetate
1.2 Reagents: Potassium carbonate ,  Sodium borohydride Solvents: Methanol
참조
Synthesis of nocardicins from penicillins
Nakaguchi, Osamu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3464-6

합성 방법 5

반응 조건
참조
2-Oxo-1-[[(substituted sulfonyl)amino]carbonyl]azetidines
, European Patent Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Phosphorus pentachloride Catalysts: Pyridine
2.1 Catalysts: (±)-Propylene oxide ,  Propylene
3.1 Catalysts: Sodium methoxide
참조
Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-sulfonic acid derivatives
Matsuo, Taisuke; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1874-84

합성 방법 7

반응 조건
참조
2-Oxo-1-[[(substituted sulfonyl)amino]carbonyl]azetidines
, European Patent Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
참조
Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach
Meloni, Marco Massimiliano; et al, Organic Letters, 2001, 3(3), 337-340

합성 방법 9

반응 조건
참조
2-Oxo-1-[[(substituted sulfonyl)amino]carbonyl]azetidines
, European Patent Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Carbamic acid, [2-(acetyloxy)-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester, (2S… Solvents: Isopropanol ,  Water
참조
A novel preparation of 4-unsubstituted β-lactams
Pfaendler, Hans Rudolf; et al, Heterocycles, 1985, 23(2), 265-72

합성 방법 11

반응 조건
1.1 Catalysts: (±)-Propylene oxide ,  Propylene
2.1 Catalysts: Sodium methoxide
참조
Synthesis and antibacterial activity of 3-acylamino-2-azetidinone-1-sulfonic acid derivatives
Matsuo, Taisuke; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(6), 1874-84

합성 방법 12

반응 조건
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C; 0 °C → rt; 16 h, rt
2.1 Reagents: 1,1′-Sulfonyldiimidazole Solvents: Dimethylformamide ;  0 °C; 0.5 h, 0 °C; 0 °C → -20 °C
2.2 Reagents: Sodium hydride ;  -20 °C; 1 h, -20 °C
2.3 Reagents: Methanol ,  Water
3.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  45 min, 0 °C; 15 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
참조
3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration
Fiasella, Annalisa; et al, ChemMedChem, 2014, 9(7), 1602-1614

합성 방법 13

반응 조건
1.1 Reagents: Methanesulfonyl chloride ,  Sodium bicarbonate Solvents: Acetonitrile
참조
Serine and Threonine β-Lactones: A New Class of Hepatitis A Virus 3C Cysteine Proteinase Inhibitors
Lall, Manjinder S.; et al, Journal of Organic Chemistry, 2002, 67(5), 1536-1547

합성 방법 14

반응 조건
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  45 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration
Fiasella, Annalisa; et al, ChemMedChem, 2014, 9(7), 1602-1614

합성 방법 15

반응 조건
1.1 Reagents: Piperidine Solvents: Dimethylformamide
1.2 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride ,  Diisopropylethylamine Solvents: N-Methyl-2-pyrrolidone
1.3 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
참조
Solid-Phase Synthesis of β-Lactams via the Miller Hydroxamate Approach
Meloni, Marco Massimiliano; et al, Organic Letters, 2001, 3(3), 337-340

합성 방법 16

반응 조건
1.1 Reagents: 1,1′-Sulfonyldiimidazole Solvents: Dimethylformamide ;  0 °C; 0.5 h, 0 °C; 0 °C → -20 °C
1.2 Reagents: Sodium hydride ;  -20 °C; 1 h, -20 °C
1.3 Reagents: Methanol ,  Water
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  45 min, 0 °C; 15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
참조
3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration
Fiasella, Annalisa; et al, ChemMedChem, 2014, 9(7), 1602-1614

합성 방법 17

반응 조건
1.1 Catalysts: Nickel Solvents: Water
2.1 Reagents: Lead diacetate Catalysts: Cupric acetate Solvents: Ethyl acetate
2.2 Reagents: Potassium carbonate ,  Sodium borohydride Solvents: Methanol
참조
Synthesis of nocardicins from penicillins
Nakaguchi, Osamu; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(8), 3464-6

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- Raw materials

Carbamic acid, (2-oxo-3-azetidinyl)-, phenylmethyl ester, (S)- Preparation Products

추천 기사

추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd